molecular formula C6H7IN2O B12507100 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde

1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde

Cat. No.: B12507100
M. Wt: 250.04 g/mol
InChI Key: UVUPJLNNABJISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 5-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde typically involves the iodination of 1-ethyl-1H-pyrazole-4-carbaldehyde. A common method includes the use of iodine and ammonium hydroxide to introduce the iodine atom at the 5-position of the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure selective iodination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Ethyl-5-iodo-1H-pyrazole-4-methanol.

Scientific Research Applications

1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both an iodine atom and an aldehyde group on the pyrazole ring provides a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

1-ethyl-5-iodopyrazole-4-carbaldehyde

InChI

InChI=1S/C6H7IN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3

InChI Key

UVUPJLNNABJISX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.